molecular formula C11H15BrN2O2 B13926873 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

Cat. No.: B13926873
M. Wt: 287.15 g/mol
InChI Key: CPVWQTGNLZZBCI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentylpropanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the cyclopentylpropanoic acid moiety.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentylpropanoic acid moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclopentylpropanoic acid moiety. This combination can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanoic acid

InChI

InChI=1S/C11H15BrN2O2/c12-9-6-13-14(7-9)10(5-11(15)16)8-3-1-2-4-8/h6-8,10H,1-5H2,(H,15,16)

InChI Key

CPVWQTGNLZZBCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)N2C=C(C=N2)Br

Origin of Product

United States

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